Cotrimoxazole is a synthetic antibacterial drug combination consisting of two active ingredients: trimethoprim (TMP) and sulfamethoxazole (SMX) [, ]. These two components work synergistically to inhibit different steps in the folic acid synthesis pathway of bacteria [, , , ]. This synergistic action makes cotrimoxazole effective against a broader range of bacteria compared to either drug alone [, , , ].
Classification: Cotrimoxazole belongs to the class of drugs known as sulfonamides, specifically, it is a combination of a sulfonamide (sulfamethoxazole) and a dihydrofolate reductase inhibitor (trimethoprim) [, ].
Co-Trimoxazole is synthesized through the chemical combination of trimethoprim, a diaminopyrimidine derivative, and sulfamethoxazole, a sulfonamide. These components are derived from synthetic pathways in pharmaceutical chemistry, allowing for mass production in various formulations, including tablets and oral suspensions.
Co-Trimoxazole is classified as a fixed-dose combination antibiotic. It falls under the broader category of antimicrobial agents, specifically targeting bacterial infections. The World Health Organization recognizes it as an essential medicine due to its effectiveness and utility in treating common infections.
The synthesis of Co-Trimoxazole typically involves two primary methods: direct synthesis and sequential synthesis. In direct synthesis, both trimethoprim and sulfamethoxazole are combined in a controlled environment to form the compound. Sequential synthesis involves the individual preparation of each component followed by their combination.
The synthesis often requires careful control of temperature, pH, and reaction time to ensure optimal yield and purity. For instance, trimethoprim can be synthesized from 2,4-diaminopyrimidine through a series of reactions involving methylation and acylation processes. Sulfamethoxazole is synthesized from sulfanilamide through acetylation and subsequent reactions to introduce the methoxy group.
The molecular structure of Co-Trimoxazole can be represented as follows:
The structure features a diaminopyrimidine ring (from trimethoprim) linked to a sulfonamide moiety (from sulfamethoxazole). This unique arrangement allows for synergistic action against bacterial dihydrofolate reductase and dihydropteroate synthase.
The molecular weight of Co-Trimoxazole is approximately 290.34 g/mol when considering the common formulation ratios (1:5 ratio of trimethoprim to sulfamethoxazole).
Co-Trimoxazole functions through two main mechanisms:
These reactions lead to a bactericidal effect due to the depletion of folate necessary for nucleic acid synthesis in bacteria. The combined action results in a broader spectrum of activity against various Gram-positive and Gram-negative organisms.
Co-Trimoxazole acts synergistically by targeting different steps in the bacterial folate synthesis pathway:
This dual inhibition results in an effective blockade of bacterial growth and replication.
Studies have shown that Co-Trimoxazole maintains its efficacy over a range of pH levels, which is beneficial for its formulation into various dosage forms.
Co-Trimoxazole is widely used in clinical practice for:
Additionally, it has applications in veterinary medicine for treating infections in animals.
Co-trimoxazole (trimethoprim-sulfamethoxazole, TMP-SMX) exerts antibacterial effects through sequential blockade of two essential enzymes in bacterial folate biosynthesis. This two-step inhibition strategy effectively starves microorganisms of tetrahydrofolate (THF), a cofactor required for purine and pyrimidine synthesis.
Sulfamethoxazole (SMX) acts as a structural analog of para-aminobenzoic acid (pABA), competitively inhibiting dihydropteroate synthase (DHPS). This enzyme normally catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate – the first committed step in folate biosynthesis [1] [4]. Bacterial cells cannot utilize exogenous folate and thus depend entirely on de novo synthesis, making this inhibition lethal. SMX exhibits >10,000-fold greater affinity for bacterial DHPS compared to mammalian enzymes due to structural differences in the pABA binding pocket [4].
Trimethoprim (TMP) targets dihydrofolate reductase (DHFR), the enzyme responsible for reducing 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). TMP competitively occupies the dihydrofolate binding site with high selectivity for bacterial DHFR (50,000-fold greater affinity for E. coli DHFR vs. human enzyme) [1] [8]. Structural analyses reveal this selectivity arises from key amino acid differences: bacterial DHFR contains smaller hydrophobic residues (e.g., Leu28 in E. coli) versus bulky hydrophobic residues (Phe31 in humans) in the active site [8].
Table 1: Enzymatic Targets and Inhibitory Mechanisms of Co-Trimoxazole Components
Component | Target Enzyme | Inhibition Constant (Kᵢ) | Substrate Mimicked | Bacterial vs. Human Selectivity |
---|---|---|---|---|
Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | 1–5 μM | para-aminobenzoic acid (pABA) | >10,000-fold |
Trimethoprim | Dihydrofolate Reductase (DHFR) | 20–50 nM | Dihydrofolate | 50,000-fold (E. coli) |
Individually, TMP and SMX exhibit bacteriostatic activity. When combined, they produce a bactericidal effect through sequential metabolic blockade. This synergy was quantified in isobologram studies showing 4- to 8-fold reductions in minimum inhibitory concentrations (MICs) against Enterobacteriaceae when the drugs were combined versus individual agents [1] [2]. The bactericidal effect is maximized at specific concentration ratios:
Synergy occurs because DHPS inhibition depletes the DHF substrate pool for DHFR, amplifying TMP’s inhibitory effect. This tandem blockade induces "thymineless death" – catastrophic DNA damage resulting from impaired thymidine synthesis [4]. Notably, synergy is highly ratio-dependent and diminishes outside the 1:5 to 1:40 TMP:SMX range, depending on the pathogen [2].
Table 2: Impact of Synergy on Bactericidal Activity Against Select Pathogens
Pathogen | TMP MIC Alone (μg/mL) | SMX MIC Alone (μg/mL) | TMP-SMX MIC (μg/mL) | Fold MIC Reduction |
---|---|---|---|---|
Escherichia coli | 1.2 | 25 | 0.2/4.0 | 6-fold |
Staphylococcus aureus | 0.8 | 15 | 0.1/2.0 | 8-fold |
Streptococcus pneumoniae | 2.5 | 40 | 0.3/6.0 | 8.3-fold |
The fixed 1:5 (TMP:SMX) ratio in co-trimoxazole formulations is engineered to achieve the optimal 1:20 plasma concentration ratio after distribution. This ratio maximizes synergistic inhibition across tissues due to differential distribution kinetics:
Renal handling further optimizes urinary concentrations:
Table 3: Tissue Penetration Characteristics of TMP and SMX
Tissue/Compartment | TMP Concentration (μg/g) | SMX Concentration (μg/g) | Tissue:Plasma Ratio (TMP) | Tissue:Plasma Ratio (SMX) |
---|---|---|---|---|
Prostate | 3.1 | 6.5 | 1.8 | 0.7 |
Lung | 4.2 | 8.3 | 2.3 | 0.9 |
Cerebrospinal Fluid | 0.9 | 1.8 | 0.5 | 0.2 |
Bile | 2.8 | 4.1 | 1.5 | 0.4 |
Metabolic pathways influence tissue distribution:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7